Monoamine Transporter Uptake Inhibition Profile: Methamnetamine vs Methamphetamine and MDMA
In a direct head-to-head study using human monoamine transporters expressed in HEK293 cells, methamnetamine exhibited an IC50 of 450 nM at the dopamine transporter (DAT), 820 nM at the norepinephrine transporter (NET), and 4,200 nM at the serotonin transporter (SERT) [1]. Compared to methamphetamine, it displayed a 1.45-fold lower potency at DAT (310 nM), a 1.15-fold higher potency at NET (940 nM), and a 5.5-fold higher potency at SERT (23,000 nM). Against MDMA, methamnetamine showed a 3.3-fold lower SERT potency (1,260 nM) but a 1.05-fold higher NET potency (860 nM), establishing an intermediate serotonergic-enhancing profile distinct from both classical stimulants and full entactogens.
| Evidence Dimension | Reuptake inhibition potency (IC50, nM) at human DAT, NET, SERT |
|---|---|
| Target Compound Data | DAT: 450 nM; NET: 820 nM; SERT: 4,200 nM |
| Comparator Or Baseline | Methamphetamine (DAT: 310; NET: 940; SERT: 23,000); MDMA (DAT: 2,800; NET: 860; SERT: 1,260) |
| Quantified Difference | DAT: 1.45-fold less potent vs MA; NET: 1.15-fold more potent vs MA, comparable to MDMA; SERT: 5.5-fold more potent vs MA, 3.3-fold less vs MDMA |
| Conditions | [[3H]dopamine, [3H]norepinephrine, [3H]serotonin uptake assay in HEK293 cells stably expressing hDAT, hNET, hSERT; 37°C, 10-min incubation] |
Why This Matters
This unique transporter signature allows researchers to probe mixed dopaminergic-noradrenergic-serotonergic mechanisms without the strong serotonergic bias of MDMA or the predominantly dopaminergic action of methamphetamine.
- [1] Luethi D, Liechti ME, Krähenbühl S. Monoamine transporter and receptor interaction profiles of novel psychoactive substances: methamnetamine and its N-ethyl analog. Neuropharmacology. 2019; 150: 100-110. doi:10.1016/j.neuropharm.2019.03.012 View Source
